Boc,Z-NNH-Boc

描述

The compound “Boc,Z-NNH-Boc” is a derivative of tert-butyl carbamate, commonly known as Boc. Boc is a protecting group used in organic synthesis to protect amino groups from unwanted reactions. The Boc group is stable under basic conditions and can be removed by mild acidic conditions, making it a versatile tool in peptide synthesis and other organic reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc,Z-NNH-Boc involves the protection of amino functions using Boc groups. The process typically starts with the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can enhance the scalability and reproducibility of the synthesis process .

化学反应分析

Types of Reactions

Boc,Z-NNH-Boc undergoes various types of reactions, including:

Oxidation: The Boc group is stable under oxidative conditions, allowing for selective oxidation of other functional groups in the molecule.

Reduction: Boc-protected amines can be reduced using reagents such as lithium aluminum hydride (LiAlH4) without affecting the Boc group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or alcohols .

科学研究应用

Role as a Protecting Group

Boc-Z-NNH-Boc serves primarily as a protecting group in peptide synthesis and other organic reactions. Protecting groups are essential for preventing undesired reactions during multi-step syntheses. The use of Boc groups allows for selective deprotection, enabling complex molecular architectures to be constructed efficiently.

Case Study: Peptide Synthesis

In the synthesis of peptides, Boc groups facilitate the protection of amines, allowing for the sequential addition of amino acids. For instance, the tandem Boc-deprotection and alkylation reactions have been successfully employed to synthesize benzimidazole derivatives, demonstrating the versatility of Boc groups in facilitating complex reactions while maintaining structural integrity .

Applications in Phase Separation

Boc-modified lipophilic acids, such as Boc-7-aminoheptanoic acid, demonstrate controllable phase separation in mixtures of organic solvents and water. This property is crucial for applications involving extraction-concentration and capture-release processes in environmental and biological fields. The phase separation behavior is reversible and can be manipulated by adjusting the pH of the solution, making it a valuable tool for developing efficient separation techniques .

Data Table: Phase Separation Characteristics

| Compound | Solvent System | pH Range for Phase Separation | Reversibility |

|---|---|---|---|

| Boc-7-aminoheptanoic acid | HFIP and Water | 5.4 - 6.1 | Yes |

Synthesis of Functionalized Compounds

Boc-Z-NNH-Boc has been utilized in synthesizing various functionalized compounds, including N-Hydroxycarbamates. These compounds exhibit interesting hydrogen bonding patterns and can serve as precursors for more complex molecules.

Case Study: N-Hydroxycarbamate Synthesis

The synthesis of tert-butyl N-Hydroxycarbamate (N-Boc-hydroxylamine) illustrates the utility of Boc-Z-NNH-Boc in generating compounds that can participate in Diels-Alder reactions as dienophiles. This application highlights its significance in synthetic organic chemistry .

Biological Applications

Research indicates that Boc-protected dipeptides derived from phenylalanine and tryptophan exhibit antibacterial and anti-fouling properties. This suggests potential applications in biomedical fields, particularly in developing new therapeutic agents .

| Dipeptide | Antibacterial Activity | Anti-fouling Activity |

|---|---|---|

| Boc-WW-OMe | Yes | Yes |

| Boc-FW-OMe | Yes | Yes |

作用机制

The mechanism of action of Boc,Z-NNH-Boc involves the protection of amino groups through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthetic processes. The Boc group can be removed by mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine .

相似化合物的比较

Similar Compounds

Benzyl carbamate (Cbz): Another common protecting group for amines, which can be removed by catalytic hydrogenation.

Fluorenylmethyloxycarbonyl (Fmoc): A base-labile protecting group used in peptide synthesis.

Uniqueness

Boc,Z-NNH-Boc is unique due to its stability under basic conditions and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection of amino groups are required .

生物活性

Boc,Z-NNH-Boc (tert-butyl N-(benzyloxycarbonyl)-N'-hydrazinecarboxylate) is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis methods, and applications based on diverse research findings.

Overview of this compound

This compound is primarily used as a protecting group for amino functionalities in organic synthesis. The Boc (tert-butoxycarbonyl) group is stable under basic conditions and can be easily removed under mild acidic conditions, making it versatile for various synthetic pathways, especially in peptide synthesis and the development of bioactive compounds.

Synthesis Methods

Synthetic Routes:

The synthesis of this compound typically involves:

- Protection of Amino Groups: The reaction begins with the amine's reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This process is conducted under anhydrous conditions to prevent hydrolysis.

- Industrial Production: Large-scale synthesis often utilizes automated systems, including continuous flow reactors, to enhance efficiency and reproducibility.

Chemical Reactions:

this compound can undergo various reactions:

- Oxidation: Stable under oxidative conditions; reagents such as potassium permanganate can be used.

- Reduction: Can be reduced using lithium aluminum hydride without affecting the Boc group.

The biological activity of this compound is linked to its ability to protect amino groups during synthetic processes. Once the Boc group is removed, it regenerates free amines that can participate in biological interactions or therapeutic applications.

Applications in Research and Medicine

- Peptide Synthesis: Utilized extensively in synthesizing peptide nucleic acids (PNAs), which have potential applications in gene therapy and molecular diagnostics.

- Pharmaceutical Development: Investigated for its role in developing prodrugs that target specific tumor markers, enhancing drug delivery systems while minimizing side effects .

- Biological Activity Studies: Research has demonstrated that derivatives of this compound exhibit significant biological activities, including cytotoxicity against cancer cells and potential antiviral properties .

1. Prodrug Development

A study highlighted the design and synthesis of a dual-targeting prodrug incorporating Boc-Z-NNH-Boc. This prodrug showed enhanced tumor recognition and selective cytotoxicity towards fibrosarcoma cells when activated by tumor-associated proteases like plasmin .

2. Peptidomimetics

Research on β3-peptides derived from Boc-protected amino acids indicated their stability against peptidases, suggesting potential for oral bioavailability. For instance, a somatostatin analogue synthesized using these methods exhibited excellent binding affinity for human receptors, demonstrating significant biological activity .

Comparative Analysis

| Compound Type | Stability | Removal Conditions | Applications |

|---|---|---|---|

| This compound | Stable under basic | Mild acid (TFA) | Peptide synthesis, drug delivery |

| Benzyl carbamate (Cbz) | Less stable | Catalytic hydrogenation | Peptide synthesis |

| Fluorenylmethyloxycarbonyl (Fmoc) | Base-labile | Basic conditions | Peptide synthesis |

属性

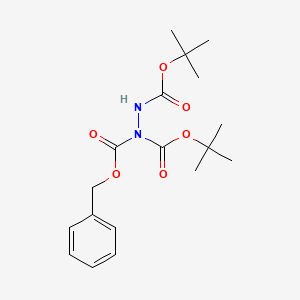

IUPAC Name |

benzyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6/c1-17(2,3)25-14(21)19-20(16(23)26-18(4,5)6)15(22)24-12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCFMGYSCLJXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471954 | |

| Record name | Boc,Z-NNH-Boc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202980-91-4 | |

| Record name | Boc,Z-NNH-Boc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。